3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Description
3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold.
Properties
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-8-10(4-7-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQROMIJOVQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used palladium-catalyzed cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of a nitro group would result in an amine.
Scientific Research Applications
3-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. The trifluoromethyl group at the 4'-position withdraws electrons, improving stability and electron-transport properties in materials like OLEDs .
- Torsional Barriers :
- The parent [1,1'-biphenyl]-4-amine has a V₂ value of -4.39 kcal/mol, while 4'-(trifluoromethyl)-biphenyl (TFBA) has a slightly lower barrier (-4.37 kcal/mol) . The combination of methoxy and CF₃ in the target compound may further alter rotational flexibility due to steric and electronic interactions.
Biological Activity
3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its potential biological activity, particularly in the context of cancer research and neurodegenerative diseases. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H12F3NO
- Molecular Weight : 267.25 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
Research indicates that compounds similar to 3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine exhibit significant effects on microtubule dynamics. These compounds have been shown to stabilize microtubules, which is crucial for cellular processes such as mitosis and intracellular transport. Specifically, they can lead to a concentration-dependent increase in stable microtubule markers without affecting total tubulin levels, suggesting a selective action that preserves cellular integrity while promoting stability .
Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds revealed that modifications at specific positions on the biphenyl structure significantly influence biological activity. For instance, the introduction of fluorine atoms at various positions enhances the potency of these compounds in stabilizing microtubules. The presence of trifluoromethyl groups has been correlated with improved pharmacokinetic properties and increased efficacy in cellular assays .
Table 1: Summary of Structure-Activity Relationships
| Compound | Position of Fluorine | Activity Level | Notes |
|---|---|---|---|
| Compound A | ortho | High | Strong microtubule stabilization |
| Compound B | para | Moderate | Less effective than ortho variant |
| 3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine | para | High | Optimal balance of stability and activity |
Case Study: Neurodegenerative Disease Models
In a study involving transgenic mouse models for Alzheimer's disease, 3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine demonstrated a reduction in amyloid-beta (Aβ) plaque deposition. This was attributed to its ability to stabilize microtubules and promote axonal transport, thereby reducing neurotoxicity associated with Aβ accumulation. The compound was administered at varying doses, with significant outcomes observed at lower concentrations, highlighting its potential as a therapeutic agent in neurodegeneration .
Table 2: Effects on Amyloid-Beta Deposition
| Dose (μM) | Aβ Plaque Reduction (%) | Observations |
|---|---|---|
| 1 | 25 | Mild effect |
| 5 | 50 | Moderate effect |
| 10 | 75 | Significant effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
